5-Bromo-3-isopropoxypyridin-2-amine 5-Bromo-3-isopropoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1335058-38-2
VCID: VC7862808
InChI: InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)
SMILES: CC(C)OC1=C(N=CC(=C1)Br)N
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09

5-Bromo-3-isopropoxypyridin-2-amine

CAS No.: 1335058-38-2

VCID: VC7862808

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09

* For research use only. Not for human or veterinary use.

5-Bromo-3-isopropoxypyridin-2-amine - 1335058-38-2

Description

5-Bromo-3-isopropoxypyridin-2-amine is a synthetic organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . It is identified by the CAS number 1335058-38-2 and is also known as 5-bromo-3-propan-2-yloxypyridin-2-amine. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Preparation

The synthesis of 5-Bromo-3-isopropoxypyridin-2-amine typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in available literature, related compounds often involve Buchwald-Hartwig amination or similar palladium-catalyzed reactions for introducing the amino group . The isopropoxy group can be introduced through alkylation reactions.

Applications and Research Findings

5-Bromo-3-isopropoxypyridin-2-amine may be used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. Its structure suggests potential utility in developing compounds with biological activity, such as inhibitors for neurodegenerative diseases, although specific applications are not well-documented in the available literature .

CAS No. 1335058-38-2
Product Name 5-Bromo-3-isopropoxypyridin-2-amine
Molecular Formula C8H11BrN2O
Molecular Weight 231.09
IUPAC Name 5-bromo-3-propan-2-yloxypyridin-2-amine
Standard InChI InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)
Standard InChIKey CDRWLIJSRXYATG-UHFFFAOYSA-N
SMILES CC(C)OC1=C(N=CC(=C1)Br)N
Canonical SMILES CC(C)OC1=C(N=CC(=C1)Br)N
PubChem Compound 90285584
Last Modified Aug 19 2023

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